Multitargeted Inhibitory Profile: Scaffold Basis for Balanced Cholinesterase and BACE-1 Inhibition
The series of compounds derived from this scaffold, including the lead hybrid '6g', exhibited a balanced inhibitory profile against multiple key Alzheimer's disease targets. While direct data for the exact scaffold compound is not publicly reported with the same resolution in the available abstracts, the lead compound '6g' demonstrated dual cholinesterase and BACE-1 inhibition [1]. This contrasts with single-target alternatives like donepezil, which primarily inhibits only AChE. In a QSAR model built on this compound class, the scaffold's molecular properties were correlated with AChE inhibitory activity (pIC50), with the model showing an R² of 0.701 and a predictive Q²CV of 0.638 [2].
| Evidence Dimension | Enzyme inhibition and target engagement profile |
|---|---|
| Target Compound Data | Scaffold leads to balanced hAChE/hBChE/hBACE-1 inhibitor '6g' (exact IC50 data in full text). |
| Comparator Or Baseline | Donepezil (single-target AChE inhibitor) or similar analogs with different substitution patterns. |
| Quantified Difference | QSAR model R² = 0.701; Q²CV = 0.638 for AChE inhibition prediction across scaffold analogs [2]. |
| Conditions | In vitro enzyme inhibition assays against hAChE, hBChE, hBACE-1 [1]; QSAR modeling of pIC50 values [2]. |
Why This Matters
This scaffold enables the development of multi-target ligands, a sought-after strategy in Alzheimer's disease research, unlike single-target alternatives, and its activity can be predicted by validated QSAR models.
- [1] Sharma, P., Tripathi, A., Tripathi, P. N., Singh, S. S., Singh, S. P., & Shrivastava, S. K. (2019). Novel Molecular Hybrids of N-Benzylpiperidine and 1,3,4-Oxadiazole as Multitargeted Therapeutics to Treat Alzheimer's Disease. ACS Chemical Neuroscience, 10(10), 4361–4384. View Source
- [2] Khedraoui, M., Abchir, O., Nour, H., Yamari, I., Errougui, A., Samadi, A., & Chtita, S. (2024). An In Silico Study Based on QSAR and Molecular Docking and Molecular Dynamics Simulation for the Discovery of Novel Potent Inhibitor against AChE. Pharmaceuticals, 17(7), 830. View Source
